

Spectroscopic Analysis of N-(5-Chloro-2-methylphenyl)acetamide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	<i>N-(5-Chloro-2-methylphenyl)acetamide</i>
Cat. No.:	B043021

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for **N-(5-Chloro-2-methylphenyl)acetamide** (CAS No: 5900-55-0), a compound of interest in pharmaceutical and agrochemical research. Due to the limited availability of published experimental spectra for this specific molecule, this document outlines the predicted spectral characteristics based on its chemical structure. Furthermore, it details standardized experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are crucial for the structural elucidation and quality control of this and similar compounds.

Compound at a Glance

Property	Value
Chemical Name	N-(5-Chloro-2-methylphenyl)acetamide
Synonyms	2-Acetamido-4-chlorotoluene, 4-Chloro-2-acetaminotoluene
CAS Number	5900-55-0 [1] [2]
Molecular Formula	C ₉ H ₁₀ ClNO
Molecular Weight	183.64 g/mol [2] [3]
Melting Point	129-130 °C [4]

Predicted Spectral Data

While experimental data is not readily available in public databases, the following tables summarize the expected spectral features for **N-(5-Chloro-2-methylphenyl)acetamide** based on its structure and typical values for similar compounds.

Table 1: Predicted ¹H NMR Spectral Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~ 7.8 - 8.2	Singlet	1H	-NH (Amide proton)
~ 7.5	Doublet	1H	Aromatic CH (H-6)
~ 7.1	Doublet of doublets	1H	Aromatic CH (H-4)
~ 7.0	Doublet	1H	Aromatic CH (H-3)
~ 2.2	Singlet	3H	Ar-CH ₃ (Methyl group on ring)
~ 2.1	Singlet	3H	CO-CH ₃ (Acetyl methyl group)

Table 2: Predicted ^{13}C NMR Spectral Data

Solvent: CDCl_3 , Reference: CDCl_3 (δ 77.16 ppm)

Chemical Shift (δ , ppm)	Assignment
~ 168	$\text{C}=\text{O}$ (Amide carbonyl)
~ 135	Aromatic C-Cl (C-5)
~ 134	Aromatic C-N (C-1)
~ 130	Aromatic C- CH_3 (C-2)
~ 128	Aromatic CH (C-4)
~ 125	Aromatic CH (C-6)
~ 122	Aromatic CH (C-3)
~ 24	CO-CH_3 (Acetyl methyl)
~ 17	Ar-CH_3 (Ring methyl)

Table 3: Predicted Key IR Absorption Bands

Wavenumber (cm^{-1})	Intensity	Assignment
~ 3300 - 3250	Strong, Sharp	N-H Stretch (Amide)
~ 3100 - 3000	Medium	C-H Stretch (Aromatic)
~ 2950 - 2850	Medium	C-H Stretch (Aliphatic, CH_3)
~ 1670 - 1650	Strong	$\text{C}=\text{O}$ Stretch (Amide I)
~ 1600, 1480	Medium-Strong	$\text{C}=\text{C}$ Stretch (Aromatic ring)
~ 1550 - 1530	Strong	N-H Bend (Amide II)
~ 850 - 800	Strong	C-H Bend (Aromatic, out-of-plane)
~ 750 - 700	Strong	C-Cl Stretch

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/z	Interpretation
183/185	Molecular ion peak $[M]^+$ and its isotope $[M+2]^+$ due to ^{35}Cl and ^{37}Cl (approx. 3:1 ratio)
141/143	Fragment ion from the loss of acetyl group (-CH ₂ CO)
126/128	Fragment ion from the loss of the entire acetamide group
43	Fragment ion corresponding to [CH ₃ CO] ⁺

Experimental Protocols

The following are detailed, generalized methodologies for acquiring the spectral data for **N-(5-Chloro-2-methylphenyl)acetamide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the chemical structure.

Methodology:

- Sample Preparation: For a standard 5 mm NMR tube, dissolve approximately 5-25 mg of **N-(5-Chloro-2-methylphenyl)acetamide** in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).^[5]^[6]^[7] The sample should be fully dissolved; if any solid particulates are present, the solution should be filtered through a small plug of glass wool in a Pasteur pipette into the NMR tube.^[5]^[7]
- Internal Standard: If the solvent does not already contain an internal standard, a small amount of tetramethylsilane (TMS) can be added.
- Instrumentation: The spectra should be acquired on a Fourier Transform NMR spectrometer, for example, a 400 MHz or 500 MHz instrument.

- ^1H NMR Acquisition:
 - Acquire the spectrum at room temperature.
 - Typical parameters include a 30-45 degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
 - A sufficient number of scans (e.g., 8-16) should be averaged to obtain a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence.
 - A larger number of scans will be necessary (e.g., 1024 or more) due to the lower natural abundance of ^{13}C .
 - A longer relaxation delay may be needed for quaternary carbons.
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the solvent or TMS peak.

Infrared (IR) Spectroscopy

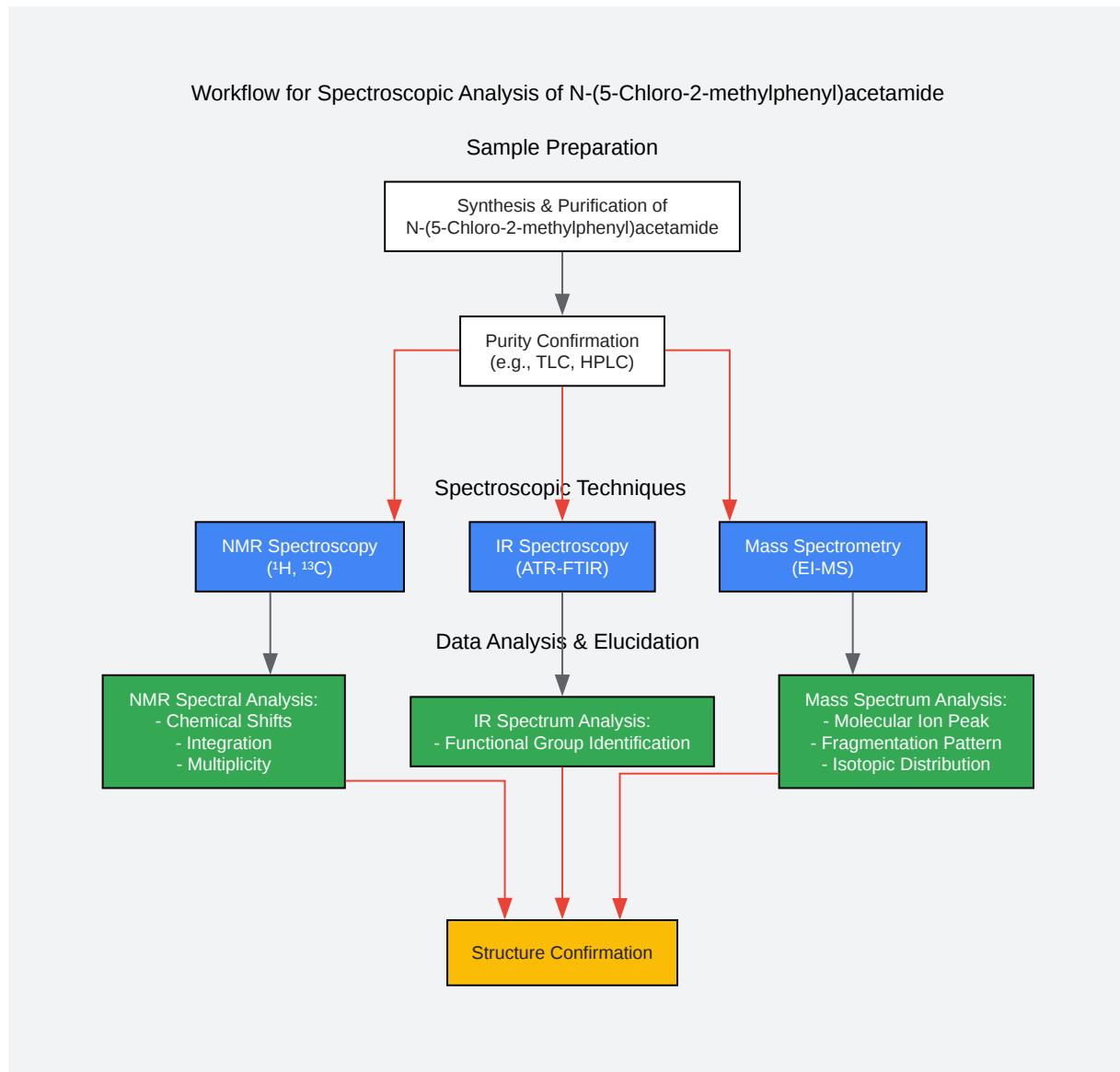
Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

- Sample Preparation: Place a small amount of the solid **N-(5-Chloro-2-methylphenyl)acetamide** powder directly onto the ATR crystal (e.g., diamond or zinc selenide).[8][9]
- Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
- Sample Spectrum Acquisition:

- Apply pressure to the sample using the instrument's pressure clamp to ensure good contact with the crystal.[10]
- Acquire the IR spectrum, typically in the range of 4000-400 cm^{-1} .
- Co-add a sufficient number of scans (e.g., 16-32) to achieve a high-quality spectrum.
- Data Processing: The resulting spectrum will be in terms of absorbance or transmittance versus wavenumber (cm^{-1}). Label the significant peaks corresponding to the functional groups.

Mass Spectrometry (MS)


Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.
- Ionization: The sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[11][12] This causes the molecule to ionize and fragment.[11][13]
- Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight) which separates them based on their mass-to-charge ratio (m/z).
- Detection: The separated ions are detected, and their abundance is recorded.
- Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z . Identify the molecular ion peak and major fragment ions. The isotopic pattern for chlorine (^{35}Cl and ^{37}Cl) should be analyzed.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like **N-(5-Chloro-2-methylphenyl)acetamide**.

[Click to download full resolution via product page](#)

Caption: Spectroscopic Analysis Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N-(5-Chloro-2-methylphenyl)acetamide | CymitQuimica [cymitquimica.com]
- 2. bocsci.com [bocsci.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. echemi.com [echemi.com]
- 5. How To [chem.rochester.edu]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 8. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 9. agilent.com [agilent.com]
- 10. m.youtube.com [m.youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. waters.com [waters.com]
- 13. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- To cite this document: BenchChem. [Spectroscopic Analysis of N-(5-Chloro-2-methylphenyl)acetamide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b043021#n-5-chloro-2-methylphenyl-acetamide-spectral-data-nmr-ir-mass-spec>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com